molecular formula C23H19BrN2O6 B1228762 1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(2-furanylmethyl)-6,7-dimethoxyquinazoline-2,4-dione

1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(2-furanylmethyl)-6,7-dimethoxyquinazoline-2,4-dione

Cat. No. B1228762
M. Wt: 499.3 g/mol
InChI Key: URALDBVFJRJZEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-bromophenyl)-2-oxoethyl]-3-(2-furanylmethyl)-6,7-dimethoxyquinazoline-2,4-dione is an aromatic ketone.

Scientific Research Applications

Synthesis and Structural Analysis

Quinazoline derivatives exhibit a versatile framework that can be modified to achieve various structural complexities and biological activities. For instance, Candan et al. (2001) studied the crystal structure of a quinazoline derivative, shedding light on its molecular conformation and bond characteristics, which are crucial for understanding its interaction with biological targets (Candan et al., 2001). Additionally, research by Nimgirawath and Udomputtimekakul (2009) highlights the synthesis of complex quinazoline derivatives, demonstrating the chemical versatility of this scaffold (Nimgirawath & Udomputtimekakul, 2009).

Green Chemistry and Sustainable Synthesis

Quinazoline-2,4-diones can be synthesized through environmentally friendly methods. Mizuno et al. (2007) and Patil et al. (2008) developed sustainable, solvent-free synthesis methods for these compounds, highlighting their importance in the field of green chemistry (Mizuno et al., 2007), (Patil et al., 2008).

Catalysis and Chemical Transformations

The quinazoline scaffold is not only a target in synthesis but also plays a role in facilitating chemical transformations. For instance, Mampuys et al. (2017) reported a palladium-catalyzed reaction involving quinazoline derivatives, showcasing the utility of these compounds in complex chemical syntheses (Mampuys et al., 2017).

Biological Activity

Quinazoline derivatives are known for their broad biological activities. For instance, Bhatt et al. (2015) synthesized novel quinazoline derivatives and evaluated their antimicrobial activities, indicating the potential of these compounds in the development of new antimicrobial agents (Bhatt et al., 2015).

properties

Product Name

1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(2-furanylmethyl)-6,7-dimethoxyquinazoline-2,4-dione

Molecular Formula

C23H19BrN2O6

Molecular Weight

499.3 g/mol

IUPAC Name

1-[2-(4-bromophenyl)-2-oxoethyl]-3-(furan-2-ylmethyl)-6,7-dimethoxyquinazoline-2,4-dione

InChI

InChI=1S/C23H19BrN2O6/c1-30-20-10-17-18(11-21(20)31-2)25(13-19(27)14-5-7-15(24)8-6-14)23(29)26(22(17)28)12-16-4-3-9-32-16/h3-11H,12-13H2,1-2H3

InChI Key

URALDBVFJRJZEU-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC(=O)C3=CC=C(C=C3)Br)CC4=CC=CO4)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC(=O)C3=CC=C(C=C3)Br)CC4=CC=CO4)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(2-furanylmethyl)-6,7-dimethoxyquinazoline-2,4-dione
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